[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler analog without the trifluoromethyl group.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the second pyrazole ring and amine group.
1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16F3N5 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(6-19(2)17-8)4-16-5-10-7-20(3)18-11(10)12(13,14)15/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
KTZIVKPNAYMMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2C(F)(F)F)C)C |
Origin of Product |
United States |
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